8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 331444-34-9
VCID: VC4899676
InChI: InChI=1S/C15H24N4O2S/c1-6-10(4)22-15-16-12-11(19(15)8-7-9(2)3)13(20)17-14(21)18(12)5/h9-10H,6-8H2,1-5H3,(H,17,20,21)
SMILES: CCC(C)SC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Molecular Formula: C15H24N4O2S
Molecular Weight: 324.44

8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 331444-34-9

Cat. No.: VC4899676

Molecular Formula: C15H24N4O2S

Molecular Weight: 324.44

* For research use only. Not for human or veterinary use.

8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 331444-34-9

Specification

CAS No. 331444-34-9
Molecular Formula C15H24N4O2S
Molecular Weight 324.44
IUPAC Name 8-butan-2-ylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Standard InChI InChI=1S/C15H24N4O2S/c1-6-10(4)22-15-16-12-11(19(15)8-7-9(2)3)13(20)17-14(21)18(12)5/h9-10H,6-8H2,1-5H3,(H,17,20,21)
Standard InChI Key OUYKHMHOEHHAKN-UHFFFAOYSA-N
SMILES CCC(C)SC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C

Introduction

The compound 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family, which includes a wide range of biologically active molecules. This specific compound is characterized by its molecular formula, C15H24N4O2S, and is part of a broader class of purine derivatives that have been studied for their potential pharmacological properties.

Synthesis and Preparation

While specific synthesis details for 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione are not readily available in the provided sources, purine derivatives are generally synthesized through multi-step reactions involving nucleophilic substitutions and condensations. These processes often require careful control of reaction conditions to achieve the desired substitution patterns.

Research Findings and Future Directions

Given the lack of detailed research findings specifically on 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, future studies should focus on its synthesis optimization, biological activity assessment, and potential therapeutic applications. Molecular docking studies, similar to those conducted for other purine derivatives, could provide insights into its interaction with biological targets.

Note:

Due to the limited availability of specific information on 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, this article focuses on general aspects of purine derivatives and suggests directions for future research.

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